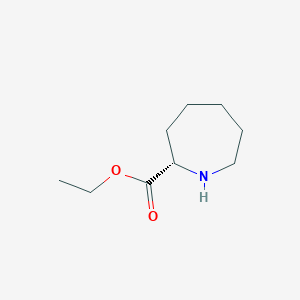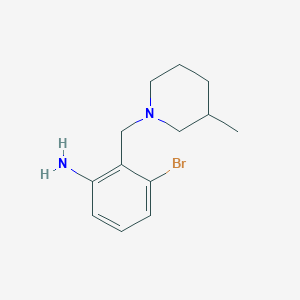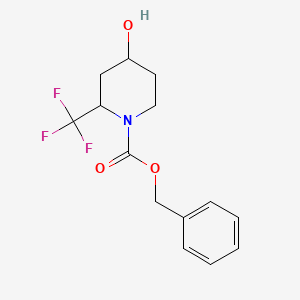
Methyl5-(4-aminopiperidin-1-yl)pyrazine-2-carboxylatedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(4-aminopiperidin-1-yl)pyrazine-2-carboxylate dihydrochloride is a chemical compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a pyrazine ring substituted with a methyl ester group and a 4-aminopiperidine moiety. The dihydrochloride form indicates that the compound is present as a salt with two molecules of hydrochloric acid. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(4-aminopiperidin-1-yl)pyrazine-2-carboxylate dihydrochloride typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through various methods, including cyclization reactions involving appropriate precursors.
Introduction of the Methyl Ester Group: The methyl ester group can be introduced via esterification reactions using methanol and a suitable carboxylic acid derivative.
Attachment of the 4-Aminopiperidine Moiety: This step involves the nucleophilic substitution reaction where the 4-aminopiperidine is attached to the pyrazine ring.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperatures, and efficient purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(4-aminopiperidin-1-yl)pyrazine-2-carboxylate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrazine derivatives, while substitution reactions can produce various substituted pyrazine compounds.
Aplicaciones Científicas De Investigación
Methyl 5-(4-aminopiperidin-1-yl)pyrazine-2-carboxylate dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of methyl 5-(4-aminopiperidin-1-yl)pyrazine-2-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Piperazine Derivatives: Compounds containing the piperazine ring, such as aripiprazole and quetiapine, are structurally similar and have diverse biological activities.
Pyrazine Derivatives: Other pyrazine derivatives, like pyrrolopyrazine, exhibit similar biological activities and are used in medicinal chemistry.
Uniqueness
Methyl 5-(4-aminopiperidin-1-yl)pyrazine-2-carboxylate dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C11H18Cl2N4O2 |
|---|---|
Peso molecular |
309.19 g/mol |
Nombre IUPAC |
methyl 5-(4-aminopiperidin-1-yl)pyrazine-2-carboxylate;dihydrochloride |
InChI |
InChI=1S/C11H16N4O2.2ClH/c1-17-11(16)9-6-14-10(7-13-9)15-4-2-8(12)3-5-15;;/h6-8H,2-5,12H2,1H3;2*1H |
Clave InChI |
BJFFREOETXXTQD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN=C(C=N1)N2CCC(CC2)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-azaspiro[2.5]octane-7-carboxylate](/img/structure/B13510345.png)






![3-tert-butyl 2a-methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a,3-dicarboxylate](/img/structure/B13510372.png)


![1-[(tert-butoxy)carbonyl]-6-(methoxycarbonyl)-2,3-dihydro-1H-indole-4-carboxylic acid](/img/structure/B13510386.png)


![5-[(1R)-1-aminoethyl]-2-methylanilinehydrochloride](/img/structure/B13510413.png)
